molecular formula C22H19N3O3S2 B12220731 (4E)-4-[hydroxy(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

(4E)-4-[hydroxy(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

Cat. No.: B12220731
M. Wt: 437.5 g/mol
InChI Key: WOHLZVRUMHOYLT-FBMGVBCBSA-N
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Description

(4E)-4-[hydroxy(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione is a complex organic compound characterized by its unique structure, which includes a pyrrolidine-2,3-dione core, substituted with hydroxy, methylphenyl, and thiadiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. One possible synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under acidic or basic conditions.

    Introduction of the Thiadiazolyl Group: This step involves the reaction of the pyrrolidine-2,3-dione intermediate with a thiadiazole derivative, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Substitution with Methylphenyl Groups:

    Hydroxy Group Addition: The hydroxy group can be introduced via hydroxylation reactions, using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methylsulfanyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of corresponding ketones or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The hydroxy and thiadiazolyl groups may interact with enzymes or receptors, modulating their activity. The compound could inhibit or activate specific pathways, leading to its observed biological effects.

Properties

Molecular Formula

C22H19N3O3S2

Molecular Weight

437.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H19N3O3S2/c1-12-4-8-14(9-5-12)17-16(18(26)15-10-6-13(2)7-11-15)19(27)20(28)25(17)21-23-24-22(29-3)30-21/h4-11,17,26H,1-3H3/b18-16+

InChI Key

WOHLZVRUMHOYLT-FBMGVBCBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2C4=NN=C(S4)SC

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=NN=C(S4)SC

Origin of Product

United States

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